molecular formula C114H181N27O28S2 B8819294 Rusfertide CAS No. 1628323-80-7

Rusfertide

Cat. No.: B8819294
CAS No.: 1628323-80-7
M. Wt: 2442.0 g/mol
InChI Key: JRVOBXXOZFTSRF-GVIPULMVSA-N
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Description

PTG-300, also known as rusfertide, is a synthetic peptide mimetic of hepcidin. Hepcidin is a hormone that regulates iron homeostasis in the body. PTG-300 is designed to mimic the action of hepcidin, thereby controlling iron levels and preventing iron overload. This compound has shown promise in treating conditions such as polycythemia vera and hereditary hemochromatosis, where iron regulation is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTG-300 involves peptide synthesis techniques. The process typically includes the sequential addition of amino acids to form the peptide chain. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. The synthesis may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the specific requirements.

Industrial Production Methods

In an industrial setting, the production of PTG-300 would involve large-scale peptide synthesis using automated synthesizers. The process would include purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The production process must adhere to good manufacturing practices (GMP) to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

PTG-300 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The compound may also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions

    Peptide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids may be used.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.

Major Products Formed

The primary product formed from the synthesis of PTG-300 is the peptide itself. During degradation, the peptide may break down into smaller fragments or individual amino acids.

Scientific Research Applications

PTG-300 has several scientific research applications, particularly in the fields of medicine and biology:

Mechanism of Action

PTG-300 mimics the action of hepcidin by binding to the iron transporter protein ferroportin. This binding leads to the internalization and degradation of ferroportin, thereby reducing the release of iron from cells into the bloodstream . By controlling iron levels, PTG-300 helps prevent iron overload and maintains iron homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PTG-300

PTG-300 stands out due to its specific design as a peptide mimetic of hepcidin, which allows it to effectively regulate iron levels without significant off-target effects. Its ability to reduce the need for therapeutic phlebotomy in conditions like polycythemia vera and hereditary hemochromatosis highlights its therapeutic potential .

Properties

CAS No.

1628323-80-7

Molecular Formula

C114H181N27O28S2

Molecular Weight

2442.0 g/mol

IUPAC Name

(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C114H181N27O28S2/c1-7-9-10-11-12-13-14-15-16-17-18-19-26-46-90(145)125-79(113(168)169)47-49-89(144)121-53-32-29-42-76-99(154)133-80(58-71-36-22-20-23-37-71)101(156)132-78(48-50-93(148)149)111(166)140-55-34-44-87(140)107(162)130-77(43-33-54-122-114(118)119)100(155)136-84(64-142)104(159)129-75(41-28-31-52-116)98(153)123-63-92(147)127-85(105(160)128-74(97(117)152)40-27-30-51-115)65-170-171-66-86(106(161)138-95(69(5)8-2)109(164)131-76)137-108(163)88-45-35-56-141(88)112(167)83(59-72-38-24-21-25-39-72)135-102(157)81(60-73-62-120-67-124-73)134-110(165)96(70(6)143)139-103(158)82(61-94(150)151)126-91(146)57-68(3)4/h20-25,36-39,62,67-70,74-88,95-96,142-143H,7-19,26-35,40-61,63-66,115-116H2,1-6H3,(H2,117,152)(H,120,124)(H,121,144)(H,123,153)(H,125,145)(H,126,146)(H,127,147)(H,128,160)(H,129,159)(H,130,162)(H,131,164)(H,132,156)(H,133,154)(H,134,165)(H,135,157)(H,136,155)(H,137,163)(H,138,161)(H,139,158)(H,148,149)(H,150,151)(H,168,169)(H4,118,119,122)/t69-,70+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1

InChI Key

JRVOBXXOZFTSRF-GVIPULMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C(C)CC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

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